1-(4-methylbenzoyl)-3-phenyl-4,5-dihydro-1H-pyrazole
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Overview
Description
1-(4-methylbenzoyl)-3-phenyl-4,5-dihydro-1H-pyrazole is an organic compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms This particular compound is characterized by the presence of a 4-methylbenzoyl group and a phenyl group attached to the pyrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-methylbenzoyl)-3-phenyl-4,5-dihydro-1H-pyrazole typically involves the reaction of 4-methylbenzoyl chloride with phenylhydrazine in the presence of a base. The reaction proceeds through the formation of an intermediate hydrazone, which cyclizes to form the pyrazole ring. The reaction conditions often include the use of solvents such as ethanol or acetic acid and may require heating to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate purification steps such as recrystallization or chromatography to obtain the desired compound in high purity.
Chemical Reactions Analysis
Types of Reactions
1-(4-methylbenzoyl)-3-phenyl-4,5-dihydro-1H-pyrazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazole derivatives with different oxidation states.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol or other reduced forms.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions, introducing different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) can be employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole carboxylic acids, while reduction can produce alcohol derivatives. Substitution reactions can introduce various functional groups, leading to a wide range of substituted pyrazoles .
Scientific Research Applications
1-(4-methylbenzoyl)-3-phenyl-4,5-dihydro-1H-pyrazole has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound has potential as a bioactive molecule, with studies exploring its antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to investigate its potential as a therapeutic agent for various diseases, including cancer and neurological disorders.
Industry: It is used in the development of materials with specific properties, such as polymers and dyes.
Mechanism of Action
The mechanism of action of 1-(4-methylbenzoyl)-3-phenyl-4,5-dihydro-1H-pyrazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, leading to anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
1-(4-methylbenzoyl)-3-(4-aminosulfonylphenyl)thiourea: This compound has a similar structure but contains a thiourea group instead of a pyrazole ring.
3-methyl-4-(4-methylbenzoyl)-1-phenyl-pyrazol-5-one: This compound is another pyrazole derivative with a different substitution pattern.
Uniqueness
1-(4-methylbenzoyl)-3-phenyl-4,5-dihydro-1H-pyrazole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a 4-methylbenzoyl group and a phenyl group on the pyrazole ring makes it a versatile compound for various applications .
Properties
Molecular Formula |
C17H16N2O |
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Molecular Weight |
264.32 g/mol |
IUPAC Name |
(4-methylphenyl)-(5-phenyl-3,4-dihydropyrazol-2-yl)methanone |
InChI |
InChI=1S/C17H16N2O/c1-13-7-9-15(10-8-13)17(20)19-12-11-16(18-19)14-5-3-2-4-6-14/h2-10H,11-12H2,1H3 |
InChI Key |
RPVSALXDFFTKIJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)N2CCC(=N2)C3=CC=CC=C3 |
Origin of Product |
United States |
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